p-Menth-1-en-9-ol

Description

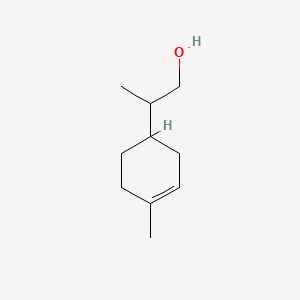

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylcyclohex-3-en-1-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTYHGIAOVUPAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864841 | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Fruity herbal aroma | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

115.00 to 116.00 °C. @ 10.00 mm Hg | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.936-0.946 | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1883/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18479-68-0, 13835-30-8, 13835-75-1 | |

| Record name | p-Menth-1-en-9-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18479-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyclohexene-1-ethanol, beta,4-dimethyl-, (R-(R*,R*))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menth-1-ene-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013835751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Menth-1-en-9-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018479680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-ethanol, .beta.,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menth-1-ene-9-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | β,4-dimethylcyclohex-3-ene-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-MENTH-1-EN-9-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F602CF6QF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | p-Menth-1-en-9-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037007 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Topic: p-Menth-1-en-9-ol: Natural Sources, Biosynthesis, and Advanced Isolation Methodologies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menth-1-en-9-ol is a monocyclic monoterpenoid alcohol recognized for its characteristic fruity and herbal aroma.[1] As a constituent of various plant essential oils, it holds significant interest for the flavor, fragrance, and pharmaceutical industries.[2] This technical guide provides a comprehensive overview of the natural provenance of this compound, offers a conceptual framework for its biosynthesis, and details robust, field-proven methodologies for its extraction, isolation, and purification from complex natural matrices. The protocols described herein are designed to be self-validating, emphasizing the scientific rationale behind key experimental choices to ensure reproducibility and high-purity yields.

Introduction to this compound

This compound (C₁₀H₁₈O) belongs to the p-menthane class of monoterpenoids, which are characterized by a cyclohexane ring with a methyl group and an isopropyl-derived substituent.[3] Its structure, 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol, gives rise to its distinct sensory properties, making it a valuable flavoring agent.[2][4] Beyond its organoleptic profile, the study of such compounds is critical for understanding plant secondary metabolism and for the discovery of novel bioactive molecules. This guide focuses exclusively on its natural occurrence and the technical workflows required for its isolation.

Natural Occurrence and Biosynthesis

Documented Natural Sources

This compound is not a ubiquitous monoterpenoid but has been identified in the essential oils of several plant species. The concentration can vary significantly based on geography, climate, and harvesting time. Documented sources include:

-

Citrus Species: Notably found in Citrus maxima (pummelo).[4][5] Many related terpenoids are characteristic of the Citrus genus.[5]

-

Mentha Species (Mint): Present in various mint species, which are well-known for their complex p-menthane monoterpene profiles.[4][6]

-

Agathosma betulina (Buchu): Reported as a constituent in this aromatic shrub.[4]

-

Dittrichia viscosa: Identified as a major component (29.93%) in the plant's hydrosol, a water-based product of steam distillation.[1]

-

Other Reported Sources: The compound has also been noted in Psidium guajava (guava), Curcuma amada (mango ginger), and Myrtus communis (common myrtle).[7]

| Plant Species | Common Name | Primary Matrix |

| Citrus maxima | Pummelo | Essential Oil |

| Mentha spp. | Mint | Essential Oil |

| Agathosma betulina | Buchu | Essential Oil |

| Dittrichia viscosa | False Yellowhead | Hydrosol / Essential Oil |

| Psidium guajava | Guava | Essential Oil |

| Curcuma amada | Mango Ginger | Essential Oil |

| Myrtus communis | Common Myrtle | Essential Oil |

Conceptual Biosynthetic Pathway

In plants like Mentha, p-menthane monoterpenes are synthesized within specialized secretory structures called peltate glandular trichomes.[6] The biosynthesis originates from the primary metabolites isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). While the direct enzymatic step to this compound is not as extensively characterized as the pathways for menthol or carvone, it follows the general p-menthane framework.

The diagram below illustrates a generalized pathway for context. Geranyl diphosphate (GPP) is cyclized to form a core intermediate like limonene, which then undergoes a series of enzymatic hydroxylations, oxidations, and reductions by cytochrome P450 monooxygenases and dehydrogenases to yield the diverse array of functionalized p-menthanes.[8][9]

Caption: Generalized p-menthane biosynthetic pathway in Mentha.

Isolation and Purification Workflow

The isolation of this compound is a multi-step process that begins with the extraction of the bulk essential oil from the plant matrix, followed by purification techniques to isolate the target compound.

Caption: Overall workflow for the isolation of this compound.

Step 1: Essential Oil Extraction via Steam Distillation

Principle: Steam distillation is the preferred method for extracting volatile, heat-sensitive compounds like terpenoids from plant material.[10][11] It operates on the principle that the boiling point of a mixture of immiscible liquids (water and essential oil) is lower than the boiling points of the individual components.[12] This allows for the volatilization of the essential oil at temperatures below 100°C, preventing thermal degradation.[12] The steam carries the volatile oil vapors to a condenser, where they are cooled and collected as a two-phase liquid (hydrosol and essential oil).[13][14]

Protocol: Laboratory-Scale Steam Distillation

-

Preparation: Air-dry the plant material to reduce water content, which can improve extraction efficiency.[15][16] Coarsely grind the material to increase the surface area for steam penetration.

-

Apparatus Setup: Assemble an all-glass steam distillation unit.[14] Place approximately 1.5 L of distilled water in the boiling flask and position it on a heating mantle.

-

Biomass Loading: Place 300-500 g of the prepared plant material into the biomass flask. Ensure all glass joints are properly sealed.[14]

-

Distillation: Heat the water to a steady boil. The generated steam will pass through the biomass, carrying the volatile essential oils.[17]

-

Condensation & Collection: The steam-oil vapor mixture travels to a water-cooled condenser. The condensate collects in a receiving vessel (e.g., a separatory funnel), where the less dense essential oil will form a distinct layer on top of the aqueous hydrosol.[12][13]

-

Separation: Continue the process until no more oil is observed in the condensate (typically 2-4 hours). Allow the collected liquid to cool, then carefully separate the essential oil layer from the hydrosol.

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove residual water. Decant or filter to obtain the crude essential oil.

Step 2: Purification via Vacuum Fractional Distillation

Principle: Crude essential oils are complex mixtures. Fractional distillation separates components based on differences in their boiling points.[18] For thermolabile compounds, this process is performed under vacuum to reduce the boiling temperatures and prevent decomposition.[19][20] The vapor passes through a fractionating column, allowing for multiple successive distillations that enrich the most volatile components at the top of the column.[18] Oxygenated monoterpenes (alcohols, aldehydes, ketones) generally have higher boiling points than terpene hydrocarbons and will be concentrated in the later fractions or at the bottom of the column.[19]

Protocol: Vacuum Fractional Distillation

-

Apparatus: Assemble a fractional distillation apparatus equipped with a packed column (e.g., Raschig rings), a vacuum pump, a vacuum gauge, and a heating mantle with a magnetic stirrer.[19]

-

Charging the Flask: Place the crude essential oil into the reboiler flask along with a stir bar.

-

Applying Vacuum: Gradually reduce the pressure in the system to the desired level (e.g., 10-20 mmHg).

-

Heating: Gently heat the reboiler. The most volatile components (often monoterpene hydrocarbons like limonene) will vaporize first, ascend the column, and be collected as the initial fraction.

-

Fraction Collection: Monitor the temperature at the top of the column (the still head). Collect different fractions based on stable temperature plateaus. This compound, with a boiling point of ~115°C at 10 mmHg, will be in a higher-boiling fraction than limonene.[4]

-

Analysis: Analyze each collected fraction by GC-MS to identify the fraction most enriched with this compound.

Step 3: High-Purity Isolation via Column Chromatography

Principle: While fractional distillation provides enrichment, column chromatography is essential for achieving high purity by separating compounds based on their differential adsorption to a stationary phase.[21] For separating moderately polar compounds like this compound from a less polar hydrocarbon matrix, normal-phase chromatography using silica gel is highly effective.

Caption: Principle of normal-phase column chromatography.

Protocol: Preparative Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (60-200 mesh) in a non-polar solvent (e.g., hexane). Carefully pour the slurry into a glass column to create a uniform, packed bed without air bubbles.

-

Sample Loading: Dissolve the this compound-enriched fraction from the previous step in a minimal amount of the initial mobile phase solvent. Carefully apply this concentrated sample to the top of the silica bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). The least polar compounds will travel down the column fastest.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane. This is crucial for eluting the moderately polar this compound.

-

Fraction Collection: Collect small, sequential fractions as the solvent elutes from the column.

-

Monitoring: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC) or GC-MS.

-

Pooling and Evaporation: Combine the fractions that contain pure this compound and remove the solvent using a rotary evaporator to yield the final, purified compound.

Analytical Characterization

Confirming the identity and purity of the isolated compound is a critical final step.

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for both qualitative and quantitative analysis.[1][22] The retention time from the gas chromatogram provides a preliminary identification (when compared to a standard), while the mass spectrum provides a molecular fingerprint used for definitive identification by comparison with spectral libraries (e.g., NIST).[22][23] Purity is assessed by the relative area of the target peak in the chromatogram.[24]

Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation, ¹H and ¹³C NMR are indispensable. The chemical shifts, coupling constants, and integration of the proton signals, along with the carbon chemical shifts, provide the complete connectivity of the molecule.[25]

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O | [4] |

| Molecular Weight | 154.25 g/mol | [4] |

| Appearance | Clear colourless liquid | [4] |

| Boiling Point | 115.0 - 116.0 °C @ 10.00 mm Hg | [4] |

| Refractive Index | 1.483 - 1.489 @ 20.00 °C | [26] |

| Specific Gravity | 0.936 - 0.946 @ 25.00 °C | [26] |

| GC-MS m/z Top Peak | 94 | [7] |

| Kovats RI (Std. non-polar) | ~1271 - 1285 | [4] |

Conclusion

The isolation of this compound from natural sources is a systematic process requiring a combination of classical and modern separation techniques. A successful workflow hinges on an initial efficient extraction of the essential oil via steam distillation, followed by enrichment through vacuum fractional distillation, and final purification to high homogeneity using column chromatography. Each step must be guided by rigorous analytical monitoring, primarily GC-MS, to ensure the identity and purity of the final product. The methodologies detailed in this guide provide a robust framework for researchers to isolate this and other valuable terpenoids for further study and application development.

References

-

Mane Kancor. (n.d.). Power of Fractional Distillation Capability at Mane Kancor. Retrieved from [Link]

-

The Press Club. (2024). Terpene Extraction Methods: Steam Distillation. Retrieved from [Link]

-

Slideshare. (n.d.). Extraction of terpenoids. Retrieved from [Link]

-

The Press Club. (2024). How to Isolate Cannabis Terpenes Using Steam Distillation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86753, this compound. Retrieved from [Link]

-

Serra, S., Fuganti, C., & Brenna, E. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound. European Journal of Organic Chemistry, 2008(6), 1031–1037. Retrieved from [Link]

-

Purodem. (2023). The Process of Essential Oil Distillation. Retrieved from [Link]

-

Perini, J. A., et al. (2019). Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation. PMC. Retrieved from [Link]

-

Maciel, M. V., et al. (2016). FRACTIONATION PROCESS OF ESSENTIAL OILS BY BATCH DISTILLATION. SciELO. Retrieved from [Link]

-

Goldleaf Scientific. (2019). Terpene Extraction SOP. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12571838, (+)-p-Menta-1-en-9-ol. Retrieved from [Link]

-

University of California, Davis. (n.d.). Essential Oils from Steam Distillation. Retrieved from [Link]

-

Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0037007). Retrieved from [Link]

-

Separation Science. (n.d.). Analyzing terpenes in Cannabis. Retrieved from [Link]

-

Lab Manager. (2024). Cannabis Chromatography Purification Techniques for High-Quality Extracts. Retrieved from [Link]

-

FooDB. (2020). Showing Compound this compound (FDB015982). Retrieved from [Link]

-

Gonzalez-Mas, M. C., et al. (2019). Volatile Compounds in Citrus Essential Oils: A Comprehensive Review. Frontiers in Plant Science. Retrieved from [Link]

-

Agilent Technologies. (2020). Analysis of Terpene and Terpenoid Content in Cannabis Sativa Using Headspace with GC/MSD. Retrieved from [Link]

-

FooDB. (2020). Showing Compound this compound acetate (FDB016320). Retrieved from [Link]

-

Ellutia. (2024). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Retrieved from [Link]

-

Godeša, A., et al. (2020). Development of Gas-Chromatographic Method for Simultaneous Determination of Cannabinoids and Terpenes in Hemp. Molecules. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Gas Chromatography-Mass Spectrometry Analysis of Photosensitive Characteristics in Citrus and Herb Essential Oils. Retrieved from [Link]

-

NIST. (n.d.). p-Menth-1-en-9-al (isomer I). NIST Chemistry WebBook. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-menth-1-ene-9-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). para-menth-1-en-9-al. Retrieved from [Link]

-

Meva, F. E., et al. (2017). Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design. Food Science & Nutrition. Retrieved from [Link]

-

Turner, G. W., & Croteau, R. (2004). Organization of Monoterpene Biosynthesis in Mentha. Plant Physiology. Retrieved from [Link]

-

Lange, B. M., et al. (2022). Biochemical basis for the formation of organ-specific volatile blends in mint. Frontiers in Plant Science. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design. Retrieved from [Link]

-

Batool, I., et al. (2018). Extraction, production and analysis techniques for menthol: A review. International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]

-

SpectraBase. (n.d.). p-Menth-1-en-8-ol - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Lange, B. M. (2015). Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene. Advances in Biochemical Engineering/Biotechnology. Retrieved from [Link]

Sources

- 1. This compound (18479-68-0) for sale [vulcanchem.com]

- 2. CAS 18479-68-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Showing Compound this compound (FDB015982) - FooDB [foodb.ca]

- 4. This compound | C10H18O | CID 86753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organization of Monoterpene Biosynthesis in Mentha. Immunocytochemical Localizations of Geranyl Diphosphate Synthase, Limonene-6-Hydroxylase, Isopiperitenol Dehydrogenase, and Pulegone Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (+)-p-Menta-1-en-9-ol | C10H18O | CID 12571838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Biochemical basis for the formation of organ-specific volatile blends in mint - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene [ouci.dntb.gov.ua]

- 10. Terpene Extraction: The Steam Distillation Process Explained [medicalterpenes.com]

- 11. 2.Extraction of terpenoids | PPTX [slideshare.net]

- 12. thepressclub.co [thepressclub.co]

- 13. purodem.com [purodem.com]

- 14. engineering.iastate.edu [engineering.iastate.edu]

- 15. Optimization of the extraction of the p‐menthadienol isomers and aristolone contained in the essential oil from Elyonurus hensii using a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Blog - Terpene Extraction SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]

- 18. Power of Fractional Distillation Capability at Mane Kancor [manekancor.com]

- 19. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. rootsciences.com [rootsciences.com]

- 22. longdom.org [longdom.org]

- 23. gcms.cz [gcms.cz]

- 24. Analyzing terpenes in Cannabis | Separation Science [sepscience.com]

- 25. iris.cnr.it [iris.cnr.it]

- 26. para-menth-1-ene-9-ol, 18479-68-0 [thegoodscentscompany.com]

biosynthesis of p-Menth-1-en-9-ol in plants

An In-depth Technical Guide to the Biosynthesis of p-Menth-1-en-9-ol in Plants

Abstract: this compound is a monocyclic monoterpenoid alcohol belonging to the p-menthane class of natural products.[1] These compounds are significant components of essential oils in various plant species, contributing to their distinct aromatic profiles and possessing potential applications in the flavor, fragrance, and pharmaceutical industries.[2][3] While the dedicated biosynthetic pathway for this compound has not been fully elucidated in a specific plant species, a robust hypothesis can be formulated based on the well-characterized biosynthesis of other p-menthane monoterpenoids.[3][4] This guide presents a proposed biosynthetic pathway, grounded in established principles of terpene biochemistry, and provides a comprehensive experimental framework for researchers to identify and characterize the enzymes involved. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor for professionals in plant science and drug development.

Part 1: The Proposed Biosynthetic Pathway

The biosynthesis of all plant terpenoids begins with the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[5] In plants, these precursors are primarily synthesized via the methylerythritol 4-phosphate (MEP) pathway, which is localized in the plastids.[6] The condensation of one molecule of IPP with one molecule of DMAPP yields the C10 precursor for all monoterpenes: geranyl diphosphate (GPP).[7] From GPP, the pathway to this compound is proposed to proceed in two key enzymatic steps.

Step 1: Cyclization of Geranyl Diphosphate to form the p-Menthane Skeleton

The initial and often rate-limiting step in the formation of cyclic monoterpenes is the conversion of the linear GPP precursor into a cyclic olefin. This reaction is catalyzed by a class of enzymes known as monoterpene synthases (TPSs).[7] For the synthesis of the p-menthane backbone, an enzyme such as (+)-limonene synthase would catalyze the intramolecular cyclization of GPP. This complex reaction involves the ionization of the diphosphate group, followed by a series of carbocationic rearrangements and cyclizations, culminating in the deprotonation of an intermediate cation to yield the stable olefin, in this case, a p-menthene such as (+)-limonene.

Step 2: Regiospecific C9-Hydroxylation by a Cytochrome P450 Monooxygenase

Following the formation of the core hydrocarbon skeleton, the vast structural diversity of terpenoids is largely generated by subsequent modifications, most prominently through oxidation reactions catalyzed by cytochrome P450 monooxygenases (CYPs).[8] These heme-containing enzymes are responsible for the regio- and stereospecific hydroxylation of terpene backbones.[8][9] We propose that a specific CYP enzyme catalyzes the hydroxylation of the p-menthene ring at the C9 position (one of the two methyl groups on the isopropyl side chain). This allylic hydroxylation transforms the hydrocarbon precursor (e.g., limonene) into the functionalized alcohol, this compound. The involvement of CYPs in such transformations is well-documented; for instance, limonene-3-hydroxylase and limonene-6-hydroxylase are CYPs that produce isopiperitenol and carveol, respectively.[9][10]

Caption: Proposed biosynthetic pathway for this compound from primary precursors.

Part 2: A Technical Guide to Pathway Elucidation

The validation of the proposed pathway and the discovery of the specific genes and enzymes involved require a systematic experimental approach. This section provides a detailed workflow for the identification and functional characterization of the target TPS and CYP enzymes from a candidate plant species known to produce this compound.

Caption: Experimental workflow for enzyme discovery and pathway validation.

Protocol 1: Gene Discovery via Transcriptome Mining

Objective: To identify candidate genes encoding the monoterpene synthase and cytochrome P450 hydroxylase from a plant source.

Methodology:

-

Plant Tissue Selection: Select tissue with the highest accumulation of this compound, as this is where the corresponding genes will be most highly expressed. Glandular trichomes are often the primary sites of monoterpene biosynthesis.[4]

-

RNA Isolation: Extract total RNA from the selected tissue using a high-quality, plant-specific RNA extraction kit. Assess RNA integrity and quantity using a bioanalyzer.

-

Library Preparation and Sequencing: Prepare an mRNA-seq library and perform deep sequencing on a platform such as Illumina NovaSeq to generate a comprehensive transcriptome.

-

Bioinformatic Analysis:

-

De novo Assembly: If a reference genome is unavailable, assemble the sequencing reads into a de novo transcriptome.

-

Gene Annotation: Annotate the assembled transcripts by sequence homology searches (BLASTx) against public databases (e.g., NCBI nr).

-

Candidate Selection:

-

Terpene Synthase (TPS): Search for transcripts annotated as "terpene synthase," "limonene synthase," or similar. Look for conserved TPS domains (e.g., RRX8W, DDXXD).[11]

-

Cytochrome P450 (CYP): Search for transcripts annotated as "cytochrome P450." Given the vast size of this gene family, prioritize candidates from CYP families known to be involved in terpene modification (e.g., CYP71, CYP76).[9]

-

-

Differential Expression: Compare the transcriptome of the producing tissue with a non-producing tissue (e.g., roots) to identify highly upregulated TPS and CYP candidates.

-

Protocol 2: Heterologous Expression and In Vitro Functional Assay

Objective: To confirm the catalytic activity of the candidate enzymes. Heterologous expression provides a clean background for studying enzyme function without interference from other plant proteins.[12]

Methodology:

-

Gene Cloning: Amplify the full-length open reading frames (ORFs) of the candidate genes from cDNA. Clone the ORFs into a suitable expression vector for E. coli (e.g., pET-28a) or yeast (S. cerevisiae, e.g., pYES-DEST52).[13]

-

Heterologous Expression:

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein yield.

-

For CYPs, co-expression with a cytochrome P450 reductase (CPR) partner from a plant like Arabidopsis thaliana is often necessary for activity.

-

-

Protein Extraction: Lyse the cells and prepare a crude protein extract or purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

In Vitro Enzyme Assay:

-

TPS Assay:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Add the protein extract and the substrate, geranyl diphosphate (GPP).

-

Overlay the reaction with an organic solvent (e.g., hexane or pentane) to trap volatile products.

-

Incubate at 30°C for 1-2 hours.

-

-

CYP Assay:

-

Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5).

-

Add the microsomal fraction or purified CYP/CPR, the substrate identified from the TPS assay (e.g., limonene), and an NADPH-regenerating system.

-

Incubate at 30°C with shaking for 1-2 hours.

-

-

-

Product Analysis:

-

Extract the organic layer from the assay.

-

Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the mass spectrum and retention time of the enzymatic product with an authentic standard of this compound to confirm its identity.

-

Part 3: Quantitative Data & Pathway Validation

While specific kinetic data for the enzymes in the this compound pathway are yet to be determined, the following table provides representative values for related, well-characterized plant monoterpene synthases and cytochrome P450s to serve as a benchmark for future studies.

| Enzyme Class | Example Enzyme | Substrate | K_m (µM) | k_cat (s⁻¹) | Source |

| Monoterpene Synthase | Ocimum basilicum Geraniol Synthase | GPP | 4.5 | 0.8 | [11][14] |

| Monoterpene Synthase | Mentha spicata Limonene Synthase | GPP | ~5-10 | ~0.5-1.0 | [3] |

| Cytochrome P450 | Mentha spicata Limonene-6-hydroxylase | (+)-Limonene | ~2-5 | ~0.2-0.5 | [9] |

In Vivo Pathway Reconstruction

The definitive proof of the pathway involves reconstituting it in a heterologous plant system. Co-expressing both the identified monoterpene synthase and the C9-hydroxylase in a host like Nicotiana benthamiana allows for the verification of the complete two-step conversion from GPP to this compound in vivo.[15] This approach validates the function of both enzymes and confirms their ability to work in concert within a cellular environment.

Conclusion

This guide outlines a scientifically grounded, proposed biosynthetic pathway for this compound in plants, proceeding from geranyl diphosphate via a cyclic p-menthene intermediate, which is subsequently hydroxylated by a cytochrome P450 monooxygenase. The provided experimental protocols offer a clear and robust roadmap for researchers to identify the specific enzymes from any plant source, characterize their function, and definitively validate the pathway. The successful elucidation of this pathway will not only deepen our fundamental understanding of plant specialized metabolism but also provide the genetic tools necessary for the metabolic engineering and biotechnological production of this valuable natural compound.

References

- Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - MDPI.

- Metabolic engineering of terpenoid biosynthesis in plants.

- Roles of cytochrome P450 3A enzymes in the 2-hydroxylation of 1,4-cineole, a monoterpene cyclic ether, by rat and human liver microsomes - PubMed.

- Cytochrome P450 oxygenases of monoterpene metabolism | Request PDF - ResearchGate.

- Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview - MDPI.

- Important examples of bacterial P450-mediated hydroxylation of... - ResearchGate.

- Hydroxylation of Specifically Deuterated Limonene Enantiomers by Cytochrome p450 limonene-6-hydroxylase Reveals the Mechanism of Multiple Product Formation - PubMed.

- Terpene Hydroxylation with Microbial Cytochrome P450 Monooxygenases | Request PDF - ResearchGate.

- Metabolic engineering of monoterpene biosynthesis in plants - Research@WUR.

- Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC.

- Identification and Characterization of a Fungal Monoterpene Synthase Responsible for the Biosynthesis of Geraniol | Journal of Agricultural and Food Chemistry - ACS Publications.

- Geraniol synthase, chloroplastic - Ocimum basilicum (Sweet basil) | UniProtKB | UniProt.

- Heterelogous Expression of Plant Genes - PMC - NIH.

- Identification and Characterization of a Fungal Monoterpene Synthase Responsible for the Biosynthesis of Geraniol | Journal of Agricultural and Food Chemistry - ACS Publications.

- Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC - NIH.

- Transformations of Monoterpenes with the p-Menthane Skeleton in the Enzymatic System of Bacteria, Fungi and Insects - PMC - NIH.

- Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - PMC - NIH.

- Heterologous Expression and Characterization of Plant Wax Ester Producing Enzymes.

- Discovery and characterisation of terpenoid biosynthesis enzymes from Daphniphyllum macropodum - White Rose Research Online.

- Showing metabocard for this compound (HMDB0037007) - Human Metabolome Database.

- This compound | C10H18O | CID 86753 - PubChem.

- Showing Compound this compound (FDB015982) - FooDB.

- Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene | Request PDF - ResearchGate.

- Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed.

- Engineering yeast for the production of plant terpenoids using synthetic biology approaches.

Sources

- 1. Showing Compound this compound (FDB015982) - FooDB [foodb.ca]

- 2. This compound | C10H18O | CID 86753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Biosynthesis and Biotechnology of High-Value p-Menthane Monoterpenes, Including Menthol, Carvone, and Limonene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Terpenoid Metabolic Engineering in Photosynthetic Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Metabolic Perturbation and Synthetic Biology Strategies for Plant Terpenoid Production—An Updated Overview [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Hydroxylation of specifically deuterated limonene enantiomers by cytochrome p450 limonene-6-hydroxylase reveals the mechanism of multiple product formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.wur.nl [research.wur.nl]

- 11. uniprot.org [uniprot.org]

- 12. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Characterization of Geraniol Synthase from the Peltate Glands of Sweet Basil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to p-Menth-1-en-9-ol: From Chemical Structure to Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to p-Menth-1-en-9-ol: A Chiral Monoterpenoid of Interest

Overview and Significance

This compound is a naturally occurring monoterpenoid alcohol that belongs to the menthane class of compounds.[1][2] As a chiral molecule, it exists as different stereoisomers, each with unique properties and potential applications.[3] Found as a constituent in the essential oils of various plants, including Mentha species, it contributes to their characteristic aromas.[4] While not as extensively studied as some of its structural relatives like menthol or perillyl alcohol, this compound is gaining interest as a versatile chiral building block in synthetic chemistry and as a potential, albeit under-investigated, bioactive compound.[3] This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and known applications, with a focus on its relevance to researchers in chemistry and drug development.

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol.[4] It is also known by several synonyms, including p-mentha-1-en-9-ol and β,4-dimethyl-3-cyclohexene-1-ethanol.[4] The "p" in its name indicates a para substitution pattern on the cyclohexane ring, with a methyl group at position 1 and an isopropyl-derived group at position 4. The presence of two stereogenic centers, one on the cyclohexane ring and one on the side chain, gives rise to four possible stereoisomers.[3]

Part 2: Physicochemical and Spectroscopic Properties

Physicochemical Properties

This compound is a clear, colorless liquid with a fruity, herbal aroma.[4] It is practically insoluble in water but soluble in organic solvents like ethanol.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₈O | [4] |

| Molecular Weight | 154.25 g/mol | [4] |

| Boiling Point | 115.0 - 116.0 °C @ 10.0 mmHg | [4] |

| Density | 0.936 - 0.946 g/cm³ | [4] |

| Refractive Index | 1.483 - 1.489 | [4] |

| LogP (predicted) | 2.21 - 2.81 | [2] |

Spectroscopic Characterization

The structural elucidation of this compound and its isomers relies on a combination of spectroscopic techniques.

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the cyclohexane ring and the hydroxypropyl side chain. Key expected signals include those for the vinylic proton on the cyclohexene ring, the methyl groups, the methylene protons of the ring, and the protons of the CH(OH)CH₂ group. The exact chemical shifts and coupling constants will vary depending on the specific stereoisomer.

The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments, such as the sp² hybridized carbons of the double bond, the carbon bearing the hydroxyl group, and the various aliphatic carbons of the ring and side chain.

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 154. The fragmentation pattern is consistent with a monoterpenoid alcohol structure, with characteristic losses of water (H₂O), a methyl group (CH₃), and other fragments from the cyclohexane ring and the side chain.[5]

The IR spectrum of this compound displays characteristic absorption bands that confirm its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for both sp² and sp³ hybridized carbons are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C=C stretching vibration for the double bond in the cyclohexene ring is expected around 1640-1680 cm⁻¹.[3]

Part 3: Synthesis and Manufacturing

Chemoenzymatic Synthesis from Limonene: A Step-by-Step Protocol

A preparative-scale synthesis of the four stereoisomers of this compound has been achieved through a chemoenzymatic approach starting from the readily available enantiomers of limonene.[3] This method offers a high degree of stereocontrol, which is crucial for obtaining the individual isomers for further study and application.[3]

The synthetic strategy involves the regioselective functionalization of the exocyclic double bond of limonene, followed by stereoselective reduction of an aldehyde intermediate. The use of enzymes, such as baker's yeast or lipases, allows for high enantioselectivity in key steps.[3]

The following is a summarized, step-by-step methodology based on the work of Serra et al. (2008)[3]:

-

Metalation of Limonene: (+)-Limonene is treated with n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) to achieve regioselective metalation at the methyl group of the isopropenyl side chain.

-

Formation of the Aldehyde Precursor: The resulting organolithium intermediate is reacted with trimethyl borate, followed by oxidative workup to yield p-mentha-1,8-dien-9-al.

-

Stereoselective Reduction:

-

Enzymatic Reduction: The aldehyde is reduced using baker's yeast to afford specific diastereomers of this compound with high enantiomeric excess.

-

Chemical Reduction: Alternatively, chemical reduction with a reducing agent like sodium borohydride yields a mixture of diastereomers.

-

-

Resolution of Diastereomers (for chemical reduction pathway): The mixture of diastereomeric alcohols can be resolved using porcine pancreas lipase (PPL) mediated acetylation, followed by separation of the resulting esters and unreacted alcohols.

-

Purification: All intermediates and final products are purified using column chromatography.

Synthesis Workflow Diagram

Caption: Chemoenzymatic synthesis of this compound isomers from limonene.

Part 4: Biological Activities and Potential Applications in Drug Development

Current State of Research on Biological Activities

The biological activities of isolated this compound have not been extensively investigated. Much of the available information comes from studies on essential oils where it is a minor component. These essential oils, often from Mentha species, are known to possess antimicrobial, anti-inflammatory, and antioxidant properties.[1] However, attributing these effects directly to this compound is challenging due to the complex mixture of compounds in the oils.

One study that investigated the cytotoxicity of various p-menthane derivatives found that many, including structurally related compounds, exhibited weak cytotoxic activity against several human tumor cell lines.[5] This suggests that this compound itself may not be a potent cytotoxic agent, but further research is needed to confirm this and to explore other potential biological activities. The known cooling sensation of some of its derivatives, such as 1-hydroxy-2,9-cineole, suggests a potential interaction with sensory receptors.[3][6]

Potential as a Chiral Building Block

A more immediate and well-documented application of this compound in a field relevant to drug development is its use as a chiral synthon. The chemoenzymatic synthesis provides access to all four stereoisomers in high purity, making them valuable starting materials for the synthesis of more complex chiral molecules.[3]

The synthesis of the cooling agent 1-hydroxy-2,9-cineole from the isomers of this compound is a prime example of this application.[3] This demonstrates its utility in creating molecules with specific stereochemistry, which is a critical aspect of modern drug design, as the biological activity of a drug is often highly dependent on its stereoisomeric form.

Future Perspectives

The lack of extensive research on the biological activities of isolated this compound represents a significant knowledge gap and an opportunity for future investigation. Given the diverse biological activities of other p-menthane monoterpenoids, it is plausible that this compound possesses uncharacterized pharmacological properties. Future research could focus on:

-

Screening for Biological Activities: Systematic screening of the pure stereoisomers of this compound for a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.

-

Mechanism of Action Studies: If any significant bioactivity is identified, subsequent studies should focus on elucidating the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: The availability of all four stereoisomers provides an excellent platform for SAR studies to understand how the stereochemistry influences biological activity.

-

Development of Novel Derivatives: Using this compound as a scaffold for the synthesis of novel derivatives with enhanced or new biological activities.

Part 5: Conclusion

This compound is a chiral monoterpenoid with well-defined chemical and physical properties. Its synthesis from readily available starting materials like limonene is well-established, providing access to its various stereoisomers. While its primary application to date has been as a chiral building block for the synthesis of other molecules, the potential for its own intrinsic biological activity remains an underexplored area. For researchers in drug discovery and medicinal chemistry, this compound represents a readily accessible and structurally interesting molecule that warrants further investigation to unlock its full potential.

References

-

Serra, S., Fuganti, C., & Gatti, F. G. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound: Application to the Synthesis of the Isomeric Forms of the Cooling Agent 1-Hydroxy-2,9-cineole. European Journal of Organic Chemistry, 2008(6), 1031–1037. [Link]

-

Human Metabolome Database. (2022). Metabocard for this compound (HMDB0037007). [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

de Oliveira, M. G. B., et al. (2016). Evaluation of the Cytotoxicity of Structurally Correlated p-Menthane Derivatives. Molecules, 21(9), 1143. [Link]

-

The Good Scents Company. (n.d.). para-menth-1-ene-9-ol. [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB015982). [Link]

-

NIST. (n.d.). This compound (isomers I and II). NIST Chemistry WebBook. [Link]

Sources

A Comprehensive Spectroscopic Guide to p-Menth-1-en-9-ol for Researchers and Drug Development Professionals

Abstract

p-Menth-1-en-9-ol, a monoterpenoid alcohol, is a molecule of significant interest in flavor, fragrance, and pharmaceutical research. Its biological activities and sensory properties are intrinsically linked to its specific chemical structure and stereochemistry. Unambiguous characterization of this compound is paramount for quality control, mechanistic studies, and the development of new applications. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating detailed experimental protocols with expert interpretation of the spectral data, this document serves as a vital resource for researchers, scientists, and drug development professionals working with this and related terpenoid compounds.

Introduction: The Molecular Architecture of this compound

This compound is a monocyclic monoterpenoid alcohol with the chemical formula C₁₀H₁₈O.[1] Its structure is based on the p-menthane skeleton, which consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at positions 1 and 4, respectively. The presence of a double bond within the cyclohexene ring and a primary alcohol functionality introduces stereochemical complexity, resulting in several possible isomers. Accurate spectroscopic analysis is therefore essential to not only confirm the molecular structure but also to determine the specific isomeric form.

This guide will delve into the nuances of acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The methodologies described herein are designed to be self-validating, ensuring the integrity and reproducibility of the analytical results.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed picture of the molecular connectivity and stereochemistry can be constructed.

Experimental Protocol for NMR Analysis

The choice of solvent and spectrometer frequency are critical for obtaining high-quality NMR data. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like this compound due to its excellent solubilizing properties and the presence of a single, well-defined residual solvent peak. A high-field NMR spectrometer (e.g., 400 MHz for ¹H and 100 MHz for ¹³C) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for complex molecules with overlapping signals.[2]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum at 400 MHz. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum at 100 MHz using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

Caption: Experimental workflow for NMR analysis.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the number and connectivity of protons in the molecule. The following table summarizes the expected chemical shifts for a representative stereoisomer, (R,R)-(+)-p-menth-1-en-9-ol.[3]

Table 1: ¹H NMR Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 5.362 | m | H-2 |

| 3.61 | m | H-9a |

| 3.45 | m | H-9b |

| 2.44 | m | H-4 |

| 2.05 - 1.80 | m | H-3, H-5 |

| 1.65 | s | H-7 (CH₃) |

| 1.40 - 1.20 | m | H-6 |

| 0.92 | d | H-10 (CH₃) |

Interpretation:

-

Olefinic Proton (H-2): The signal around 5.36 ppm is characteristic of a proton on a trisubstituted double bond within a cyclohexene ring.

-

Hydroxymethyl Protons (H-9): The two diastereotopic protons on the carbon bearing the hydroxyl group appear as separate multiplets around 3.61 and 3.45 ppm. Their distinct chemical shifts are a consequence of the chiral center at C-8.

-

Allylic and Alkyl Protons: The protons on the cyclohexene ring (H-3, H-4, H-5, H-6) appear as a series of complex multiplets in the upfield region (1.20-2.44 ppm).

-

Methyl Protons: The methyl group on the double bond (H-7) appears as a singlet around 1.65 ppm, while the methyl group of the isopropyl moiety (H-10) is a doublet due to coupling with the adjacent methine proton.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

Table 2: ¹³C NMR Data for this compound (100 MHz, CDCl₃) [4]

| Chemical Shift (δ, ppm) | Assignment |

| 133.9 | C-1 |

| 120.7 | C-2 |

| 66.3 | C-9 |

| 39.9 | C-8 |

| 35.3 | C-4 |

| 30.6 | C-6 |

| 29.8 | C-3 |

| 25.5 | C-5 |

| 23.3 | C-7 |

| 13.6 | C-10 |

Interpretation:

-

Olefinic Carbons (C-1 and C-2): The signals at 133.9 and 120.7 ppm are characteristic of the sp²-hybridized carbons of the double bond.

-

Hydroxymethyl Carbon (C-9): The carbon attached to the hydroxyl group (C-9) resonates at 66.3 ppm, a typical value for a primary alcohol.

-

Alkyl Carbons: The remaining sp³-hybridized carbons of the ring and the isopropyl group appear in the upfield region of the spectrum (13.6-39.9 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Analysis

For a liquid sample like this compound, a thin film between salt plates is a straightforward sample preparation method.

Step-by-Step Methodology:

-

Sample Preparation: Place a small drop of neat this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Film Formation: Gently place a second salt plate on top of the first to create a thin liquid film.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3300 | Broad, Strong | O-H stretch | Alcohol |

| ~3017 | Medium | =C-H stretch | Alkene |

| 2955-2850 | Strong | C-H stretch | Alkane |

| ~1675 | Medium | C=C stretch | Alkene |

| ~1450 | Medium | C-H bend | Alkane |

| ~1050 | Strong | C-O stretch | Primary Alcohol |

Interpretation:

-

O-H Stretch: A strong, broad absorption centered around 3300 cm⁻¹ is a definitive indicator of the hydroxyl group and is broadened due to hydrogen bonding.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the stretching of the C-H bond on the double bond (=C-H), while the strong absorptions just below 3000 cm⁻¹ are from the C-H bonds of the alkyl portions of the molecule.[5]

-

C=C Stretch: The absorption around 1675 cm⁻¹ is characteristic of the carbon-carbon double bond stretch within the cyclohexene ring.

-

C-O Stretch: A strong absorption around 1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond of the primary alcohol.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by measuring its mass-to-charge ratio (m/z) and that of its fragments.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound, as it separates the components of a mixture before they are introduced into the mass spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., HP-5MS). A temperature gradient program is used to separate the components.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions (the molecular ion and fragment ions) are separated based on their m/z ratio and detected.

Caption: Workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, as well as several characteristic fragment ions that provide structural information.

Table 4: Key Fragments in the Mass Spectrum of this compound [4]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 154 | 28 | [M]⁺ (Molecular Ion) |

| 136 | 23 | [M - H₂O]⁺ |

| 121 | 63 | [M - H₂O - CH₃]⁺ |

| 107 | 54 | [M - H₂O - C₂H₅]⁺ |

| 94 | 100 | [C₇H₁₀]⁺ |

| 79 | 64 | [C₆H₇]⁺ |

| 67 | 52 | [C₅H₇]⁺ |

Interpretation:

-

Molecular Ion: The peak at m/z 154 corresponds to the molecular ion [C₁₀H₁₈O]⁺, confirming the molecular weight of the compound.

-

Loss of Water: A significant peak at m/z 136 indicates the loss of a water molecule ([M - H₂O]⁺), which is a characteristic fragmentation for alcohols.

-

Further Fragmentation: Subsequent losses of methyl and ethyl radicals from the dehydrated ion lead to the fragments observed at m/z 121 and 107.

-

Base Peak: The most abundant ion, the base peak, is observed at m/z 94. This stable fragment is likely formed through a retro-Diels-Alder reaction of the dehydrated molecular ion.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a detailed and unambiguous structural characterization. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of key functional groups (alcohol and alkene), and mass spectrometry determines the molecular weight and provides valuable information on the fragmentation patterns. The integrated application of these techniques, guided by robust experimental protocols, ensures the reliable identification and quality assessment of this compound, which is essential for its application in research and development.

References

- Benchchem. (n.d.). 1-Menthene|C10H18|CAS 11028-39-0.

- BOC Sciences. (n.d.). CAS 1195-31-9 (+)-P-MENTH-1-ENE.

- CymitQuimica. (n.d.). CAS 18479-68-0: this compound.

- FooDB. (2010, April 8). Showing Compound this compound (FDB015982).

- G. Zappia, et al. (2019). Biocatalytic Synthesis of Natural Dihydrocoumarin by Microbial Reduction of Coumarin. Molecules, 24(15), 2814.

- PubChem. (n.d.). This compound | C10H18O | CID 86753.

- S. Serra, C. Fuganti, and F. Gatti. (2008). A Chemoenzymatic, Preparative Synthesis of the Isomeric Forms of this compound: Application to the Synthesis of the Isomeric Forms of the Cooling Agent 1-Hydroxy-2,9-cineole. European Journal of Organic Chemistry, 2008(6), 1031-1037.

- S. Serra, et al. (2018). Enzyme-Mediated Stereoselective Synthesis of (1R,2R,4R)-1-Hydroxy-2,9-cineole, a Potent TRPM8 Agonist.

- Ultrasound-mediated-hydroboration-of-alkenes-alkynes-employing-nndimethylaniline-borane-dmab.pdf. (n.d.). Der Pharma Chemica.

- Brescia, F. F., et al. (2025). S1 Structure elucidation of aroma-active bicyclic benzofuran derivatives formed by Cystostereum murrayi. Amazon S3.

- ChemicalBook. (n.d.). p-menth-1-ene-9-ol (13835-75-1) 1H NMR spectrum.

- NIST. (n.d.). This compound (isomers I and II).

- The Good Scents Company. (n.d.). para-menth-1-ene-9-ol, 18479-68-0.

- precisionFDA. (n.d.). This compound.

- Mehta, G., & Barone, R. (1994).

- Serra, S., & Gatti, F. G. (2011). Lipase-mediated resolution of substituted 2-aryl-propanols: Application to the enantioselective synthesis of phenolic sesquiterpenes. Tetrahedron Asymmetry, 22(6), 619-628.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Polavarapu, P. L., & Chakraborty, D. K. (1993). Vibrational Circular Dichroism as a Criterion for Local-Mode. The Journal of Physical Chemistry, 97(44), 11211-11215.

- Al-Aboudi, A., et al. (2014). Chemical composition and antibacterial activity of the essential oils from flower, leaf and stem of Ferula cupularis growing wild in Jordan. Journal of Chemical and Pharmaceutical Research, 6(11), 689-694.

- Wüst, M., & Mosandl, A. (1999). Characterization and Phytotoxicity Assessment of Essential Oils from Plant Byproducts. Journal of Agricultural and Food Chemistry, 47(5), 1871-1875.

- Grygier, A., et al. (2022). Spectroscopic Examination and Chemometric Analysis of Essential Oils Obtained from Peppermint Herb (Mentha piperita L.) and Caraway Fruit (Carum carvi L.) Subjected to Pulsed Electric Fields. Molecules, 27(21), 7291.

- Sirirugsa, P., et al. (2018). Curcuma longa and Curcuma mangga leaves exhibit functional food property. Food Bioscience, 26, 73-80.

- Gholivand, K., & Stein, T. (2010). Use of gas chromatography-mass spectrometry combined with resolution methods to characterize the essential oil components of Iranian cumin and caraway. Food Chemistry, 122(4), 1191-1197.

- Shyshkina, K., et al. (2017).

- University of Wisconsin. (n.d.). 13C NMR Chemical Shifts.

- Oregon State University. (n.d.). 13C NMR Chemical Shift.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of pent-1-ene 1-pentene analysis of chemical shifts ppm interpretation of.

- MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.

- OUCI. (n.d.). Synthesis and spectroscopic characterization with topology analysis, drug-likeness (ADMET), and molecular docking of novel antitumor molecule 5-Amino-3-(4-hydroxy-3-methoxyphenyl)-1-isonicotinoyl-2,3-dihydro-1H-pyrazole-4-carbonitrile.

- MDPI. (n.d.). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins.

- ResearchGate. (n.d.). NPC Natural Product Communications.

- ICONST. (2022, September 30). iconst nst 2022.

Sources

- 1. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]

- 2. pfigueiredo.org [pfigueiredo.org]

- 3. p-menth-1-ene-9-ol (13835-75-1) 1H NMR [m.chemicalbook.com]

- 4. tandfonline.com [tandfonline.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Enantiomers of p-Menth-1-en-9-ol and Their Activity

Abstract

The stereochemical configuration of molecules is a critical determinant of their biological and sensory properties. In the realm of terpenoids, even subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in activity. This guide provides a comprehensive technical overview of the enantiomers of p-Menth-1-en-9-ol, a chiral monoterpenoid alcohol. We will delve into the stereoselective synthesis of its four stereoisomers, explore the anticipated impact of their chirality on sensory perception, particularly the cooling effect, and provide detailed experimental protocols for their synthesis and analysis. This document is intended for researchers, scientists, and professionals in the fields of drug development, flavor and fragrance chemistry, and sensory science.

Introduction: The Significance of Chirality in p-Menthane Monoterpenoids

p-Menthane monoterpenoids are a class of naturally occurring compounds that are widely recognized for their distinct aromas and physiological effects, the most notable of which is the cooling sensation produced by compounds like menthol.[1] The biological activity of these compounds is intrinsically linked to their stereochemistry.[2] The specific spatial arrangement of functional groups dictates how a molecule interacts with its biological targets, such as olfactory and sensory receptors.

This compound possesses two chiral centers, giving rise to four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). The absolute configuration at each of these centers is expected to significantly influence the molecule's interaction with sensory receptors, particularly the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel, which is the primary sensor for cold and cooling agents like menthol.[3][4][5] Understanding the unique properties of each stereoisomer is paramount for the targeted development of novel cooling agents, flavorings, and potential therapeutic agents.

While direct comparative studies on the sensory properties of the four this compound stereoisomers are not extensively documented in publicly available literature, their role as immediate precursors to the potent cooling agent 1-hydroxy-2,9-cineole strongly suggests that their own sensory characteristics are of significant interest.[6] This guide will therefore focus on the established chemoenzymatic synthesis of these isomers and, through structure-activity relationship (SAR) analysis of related compounds, infer their likely distinct activities.

Chemoenzymatic Synthesis of the Four Stereoisomers of this compound

A robust and scalable synthesis of all four stereoisomers of this compound in high enantiomeric and diastereomeric purity is essential for studying their individual properties. The work of Serra et al. (2008) provides an elegant and efficient chemoenzymatic approach starting from the readily available enantiomers of limonene.[6]

Synthetic Strategy Overview

The overall synthetic strategy involves two key pathways to access all four stereoisomers. The first pathway utilizes a diastereoselective reduction of chiral aldehydes using baker's yeast to produce two of the isomers. The second pathway involves a chemical reduction followed by enzymatic resolution to obtain the remaining two isomers.

Caption: Synthetic pathways to the four stereoisomers of this compound.

Detailed Experimental Protocols

This procedure starts with the respective enantiomers of limonene. The following is a representative protocol adapted from Serra et al. (2008).[6]

Step 1: Hydroboration of Limonene

-

To a solution of (4R)-(+)-limonene (1 equiv.) in anhydrous THF, add a solution of 9-BBN (1.1 equiv.) in THF at 0 °C under a nitrogen atmosphere.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the mixture to 0 °C and add a 3M aqueous solution of NaOH, followed by the slow addition of 30% H₂O₂.

-

Stir the mixture at room temperature for 4 hours.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude this compound as a mixture of diastereomers.

Step 2: Oxidation to the Aldehyde

-

Dissolve the crude alcohol mixture from the previous step in dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equiv.) and stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the pure p-mentha-1,8-dien-9-al.

This protocol provides a highly diastereoselective route to the (4R,8S) and (4S,8R) isomers.

-

Suspend baker's yeast in a sucrose solution and stir for 30 minutes at 30 °C.

-

Add a solution of the chiral aldehyde (e.g., (4R)-p-mentha-1,8-dien-9-al) in ethanol.

-

Stir the mixture at 30 °C for 48 hours.

-

Filter the mixture through celite and extract the filtrate with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the corresponding diastereomerically enriched this compound.

This pathway allows for the isolation of the remaining two stereoisomers.

Step 1: Chemical Reduction of the Aldehyde

-

To a solution of the chiral aldehyde in methanol at 0 °C, add sodium borohydride (NaBH₄) (1.1 equiv.) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Quench the reaction with acetone and concentrate the mixture under reduced pressure.

-

Add water and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the diastereomeric mixture of alcohols.

Step 2: Lipase-Mediated Acetylation

-

Dissolve the diastereomeric alcohol mixture in anhydrous toluene.

-

Add vinyl acetate and porcine pancreas lipase (PPL).

-

Stir the mixture at room temperature and monitor the reaction progress by GC.

-

When approximately 50% conversion is reached, filter off the enzyme.

-

Concentrate the filtrate and separate the resulting acetate and the unreacted alcohol by column chromatography.

-

The separated acetate and alcohol can then be hydrolyzed to their respective pure diastereomers of this compound.

Stereochemistry and its Anticipated Impact on Activity

The sensory perception of chiral molecules, particularly those that elicit a cooling sensation, is highly dependent on their stereochemistry. The interaction with the TRPM8 receptor is a key-lock mechanism, where the three-dimensional shape of the ligand is crucial for binding and activation.[3][4][5]

Structure-Activity Relationship Insights from Menthol Isomers

The eight stereoisomers of menthol provide a classic example of how stereochemistry dictates sensory properties. (-)-Menthol is the most potent cooling agent, while its enantiomer, (+)-menthol, has a much weaker cooling effect and a different odor profile.[1] This difference in activity is attributed to the specific orientation of the hydroxyl, methyl, and isopropyl groups, which dictates the binding affinity and efficacy at the TRPM8 receptor.[3][4][5]